molecular formula C11H20O B12619546 2-(Non-1-EN-1-YL)oxirane CAS No. 920299-60-1

2-(Non-1-EN-1-YL)oxirane

Cat. No.: B12619546
CAS No.: 920299-60-1
M. Wt: 168.28 g/mol
InChI Key: ODCKDGKOYGKLQJ-UHFFFAOYSA-N
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Description

2-(Non-1-EN-1-YL)oxirane is a member of the oxirane family, which are three-membered cyclic ethers known for their high reactivity due to ring strain. This compound is characterized by the presence of a non-1-en-1-yl group attached to the oxirane ring, making it a valuable intermediate in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Non-1-EN-1-YL)oxirane typically involves the epoxidation of non-1-en-1-yl compounds. One common method is the reaction of non-1-en-1-yl alcohol with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) under mild conditions . This reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the double bond, forming the oxirane ring.

Industrial Production Methods

Industrial production of this compound often employs similar epoxidation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts such as titanium silicalite-1 (TS-1) can be used to enhance the efficiency of the epoxidation process .

Chemical Reactions Analysis

Types of Reactions

2-(Non-1-EN-1-YL)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Non-1-EN-1-YL)oxirane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Non-1-EN-1-YL)oxirane involves the nucleophilic attack on the strained oxirane ring, leading to ring opening and the formation of various products. The high ring strain in the oxirane ring makes it highly reactive towards nucleophiles, facilitating a wide range of chemical transformations .

Comparison with Similar Compounds

2-(Non-1-EN-1-YL)oxirane can be compared with other oxirane compounds such as:

The uniqueness of this compound lies in its specific substituent group, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and industrial processes .

Properties

CAS No.

920299-60-1

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

2-non-1-enyloxirane

InChI

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-11-10-12-11/h8-9,11H,2-7,10H2,1H3

InChI Key

ODCKDGKOYGKLQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=CC1CO1

Origin of Product

United States

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